Broussonin C

Overview

Description

L-Cinchonidine is a naturally occurring alkaloid found in the bark of cinchona trees, particularly in species such as Cinchona pubescens and Cinchona pitayensis . It is a stereoisomer and pseudo-enantiomer of cinchonine and is primarily utilized as an anti-malarial drug . L-Cinchonidine belongs to the class of quinoline alkaloids, which have had a significant impact on human civilization due to their medicinal properties .

Mechanism of Action

Target of Action

Broussonin C, a compound isolated from Broussonetia kazinoki, is a competitive inhibitor of Tyrosinase . Tyrosinase is an enzyme that plays a crucial role in the production of melanin, a pigment responsible for color in skin, hair, and eyes .

Mode of Action

This compound inhibits the activity of Tyrosinase by competing with its natural substrate . It inhibits both monophenolase and diphenolase, two forms of Tyrosinase, with IC50 values of 0.43 and 0.57 μM respectively . This means that this compound can bind to the active site of Tyrosinase, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of Tyrosinase by this compound affects the melanin synthesis pathway. By inhibiting Tyrosinase, this compound reduces the production of melanin, which can lead to a decrease in pigmentation .

Result of Action

The primary result of this compound’s action is the reduction of melanin production due to the inhibition of Tyrosinase . This can lead to a decrease in pigmentation in skin, hair, and eyes.

Biochemical Analysis

Biochemical Properties

Broussonin C is known to be a competitive inhibitor of Tyrosinase, an enzyme that plays a crucial role in the production of melanin . It inhibits monophenolase and diphenolase with IC50s of 0.43 and 0.57 μM, respectively . This suggests that this compound interacts with these enzymes and potentially alters their function.

Cellular Effects

While specific cellular effects of this compound are not extensively documented, compounds from the same genus, such as Broussonin E, have been shown to have significant cellular impacts. For example, Broussonin E can modulate the activation state of macrophages, thus inhibiting inflammation . Although this is not directly related to this compound, it provides a glimpse into the potential cellular effects that compounds from the Broussonetia genus can have.

Molecular Mechanism

Its inhibitory effect on Tyrosinase suggests that it may bind to this enzyme and prevent it from catalyzing the production of melanin

Metabolic Pathways

Given its inhibitory effect on Tyrosinase, it may play a role in the melanin synthesis pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Cinchonidine can be synthesized through various chemical routes. One common method involves the extraction of cinchona bark, followed by purification processes to isolate the alkaloid. The extraction process typically involves the use of solvents such as ethanol or methanol to dissolve the alkaloids, followed by filtration and crystallization to obtain pure L-Cinchonidine .

Industrial Production Methods: In industrial settings, the production of L-Cinchonidine involves large-scale extraction from cinchona bark. The bark is harvested, dried, and ground into a fine powder. The powdered bark is then subjected to solvent extraction, and the resulting solution is concentrated and purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: L-Cinchonidine undergoes various chemical reactions, including:

Oxidation: L-Cinchonidine can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert L-Cinchonidine into dihydro derivatives.

Substitution: Substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and nucleophiles.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Dihydro derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

L-Cinchonidine has a wide range of scientific research applications:

Comparison with Similar Compounds

L-Cinchonidine is similar to other cinchona alkaloids such as quinine, quinidine, and cinchonine . it has unique properties that distinguish it from these compounds:

L-Cinchonidine’s unique stereochemistry and its effectiveness as a chiral catalyst make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name |

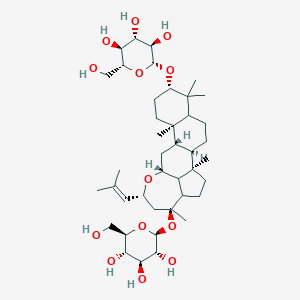

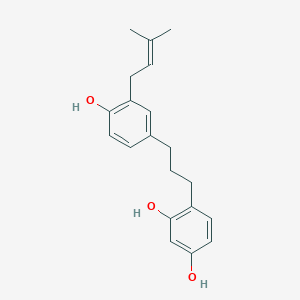

4-[3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-14(2)6-8-17-12-15(7-11-19(17)22)4-3-5-16-9-10-18(21)13-20(16)23/h6-7,9-13,21-23H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOZGCJOTGLPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)CCCC2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76045-49-3 | |

| Record name | 4-[3-[4-Hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]propyl]-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76045-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5,7-Dibromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B48575.png)

![[[(2R,3S,4S,5R)-5-[5-[(E)-2-(4-azidophenyl)ethenyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B48578.png)

![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)